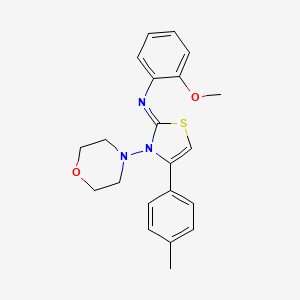![molecular formula C11H9N3O5S B14145083 2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol CAS No. 136918-70-2](/img/structure/B14145083.png)
2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol is a chemical compound with the molecular formula C11H9N3O5S It is characterized by the presence of a quinoline ring substituted with nitro groups at positions 5 and 7, and a thioethanol group at position 8
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol typically involves the nitration of 8-hydroxyquinoline followed by the introduction of a thioethanol group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting 5,7-dinitro-8-hydroxyquinoline is then reacted with thioethanol in the presence of a suitable catalyst to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol undergoes several types of chemical reactions, including:
Oxidation: The thioethanol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives of the quinoline ring.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
5,7-Dinitro-8-hydroxyquinoline: Similar structure but lacks the thioethanol group.
2-[(5,7-Dinitro-8-quinolinyl)amino]ethanol: Contains an amino group instead of a thioethanol group.
5,7-Dibromo-8-quinolinol: Substituted with bromine atoms instead of nitro groups
Uniqueness
2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol is unique due to the presence of both nitro groups and a thioethanol group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
136918-70-2 |
|---|---|
Molecular Formula |
C11H9N3O5S |
Molecular Weight |
295.27 g/mol |
IUPAC Name |
2-(5,7-dinitroquinolin-8-yl)sulfanylethanol |
InChI |
InChI=1S/C11H9N3O5S/c15-4-5-20-11-9(14(18)19)6-8(13(16)17)7-2-1-3-12-10(7)11/h1-3,6,15H,4-5H2 |
InChI Key |
JKUHFFSOJYWROE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])SCCO)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline](/img/structure/B14145009.png)

![[2-(2-Chloroanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14145018.png)
![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)

![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)




![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)

